(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid
Description
(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid is a substituted but-2-enoic acid derivative characterized by:
- Structure: An α,β-unsaturated ketone backbone (4-oxobut-2-enoic acid) with an (E)-configured double bond.
- Substituents: A trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring attached via an amino linkage.
- Key Properties: The electron-withdrawing -CF₃ group enhances acidity and metabolic stability, while the conjugated system may enable applications in pharmaceuticals or materials science.
This compound belongs to a broader class of 4-oxo-4-arylaminobut-2-enoic acids, which are studied for their bioactivity (e.g., analgesic, antimicrobial) and photophysical properties .
Properties
IUPAC Name |
(E)-4-oxo-4-[2-(trifluoromethyl)anilino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHKBTGELFUBBX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85843-25-0 | |
| Record name | 2'-(TRIFLUOROMETHYL)MALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid typically involves the reaction of 2-(trifluoromethyl)aniline with maleic anhydride under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the process. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
A. Substituent Effects
Electron-Withdrawing Groups (-CF₃, -SO₂NH) :
Electron-Donating Groups (-CH₃, -OCH₂CH₃) :
B. Stereochemical Variations
- E vs. Z Isomers :
- The (E)-configuration in the target compound ensures planar geometry, favoring conjugation and stability. In contrast, (Z)-isomers (e.g., ) may exhibit steric hindrance, altering reactivity .
Biological Activity
(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid, a compound characterized by a trifluoromethyl group and a butenoic acid moiety, has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C₁₁H₈F₃NO₃, with a molar mass of 259.18 g/mol. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a candidate for drug development .
The mechanism of action involves the compound's interaction with specific biological targets. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration and binding to proteins or enzymes. This interaction can modulate protein activity, leading to various biological effects, including anti-inflammatory and anticancer properties .
Antibacterial Activity
Recent studies have investigated the antibacterial properties of derivatives of this compound. For instance, compounds structurally related to this compound demonstrated significant inhibitory effects against various bacterial strains. A study reported that modifications in the phenyl ring influenced antibacterial efficacy, highlighting the importance of structural optimization in enhancing biological activity .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various in vitro assays. The results indicated that this compound exhibits moderate free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxicity assays performed on cancer cell lines such as MCF-7 (breast cancer) showed that certain derivatives of the compound exhibited significant cytotoxic effects. The presence of electron-withdrawing groups like trifluoromethyl was associated with increased cytotoxicity, suggesting that these modifications enhance the compound's ability to induce apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | C₈H₆F₃O₂ | Moderate anti-inflammatory |
| 3,5-Bis(trifluoromethyl)benzoic acid | C₉H₅F₆O₂ | Antioxidant properties |
| (2E)-4-Oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid | C₁₁H₈F₃NO₃ | Enhanced cytotoxicity against MCF-7 |
The unique trifluoromethyl group in this compound differentiates it from other similar compounds by improving metabolic stability and bioavailability .
Case Studies
- Inhibition of Cyclooxygenase Enzymes : A study demonstrated that derivatives of this compound could inhibit cyclooxygenase enzymes (COX), which are key players in inflammation pathways. This inhibition suggests potential applications in treating inflammatory diseases .
- Molecular Docking Studies : Computational studies using molecular docking revealed that the trifluoromethyl group interacts favorably with active sites of target enzymes, enhancing binding affinity and resulting in improved biological activity compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid, and how can purity be ensured?
- Methodology : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and substituted anilines. For example, a Michael addition or condensation reaction under anhydrous conditions (e.g., THF or DCM) with catalytic bases like triethylamine may yield the α,β-unsaturated ketone backbone. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvents in -NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR : - and -NMR confirm the (2E)-stereochemistry (coupling constant ) and trifluoromethyl group (-NMR, δ ≈ -60 to -70 ppm).
- IR : Stretching frequencies for carbonyl groups (C=O at ~1680–1720 cm) and carboxylic acid (O-H at ~2500–3300 cm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H] and fragmentation patterns .
Q. What safety precautions are recommended during handling?
- Methodology : Use PPE (gloves, goggles, lab coat) due to potential irritancy from the trifluoromethylphenyl group and α,β-unsaturated ketone. Work in a fume hood to avoid inhalation. Storage at 2–8°C under inert atmosphere (N) prevents hydrolysis of the enoic acid moiety .
Advanced Research Questions
Q. How can computational models predict the biological activity of this compound?
- Methodology :
- PASS Algorithm : Predicts activity spectra (e.g., kinase inhibition, anti-inflammatory potential) based on structural descriptors like electron-withdrawing trifluoromethyl groups and hydrogen-bonding sites .
- Molecular Docking : Simulate binding affinity to targets (e.g., COX-2, AChE) using software like AutoDock Vina. Focus on the enoic acid moiety’s interaction with catalytic residues .
Q. How can contradictory bioactivity data (e.g., IC variability) be resolved?
- Methodology :
- Assay Standardization : Use positive controls (e.g., aspirin for COX inhibition) and replicate experiments across cell lines (e.g., MCF-7 vs. HepG2).
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out artifactual IC shifts .
Q. What strategies optimize in vitro assays for evaluating cytotoxicity and neuroprotective effects?
- Methodology :
- Cytotoxicity : MTT assay with dose ranges (1–100 µM), 24–72 hr incubation, and ROS detection kits to differentiate apoptosis from necrosis.
- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (HO) with pre-treatment of the compound. Measure viability via LDH release and caspase-3 activity .
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) impact metabolic pathways?
- Methodology :
- In Vitro Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS.
- Comparative SAR : Synthesize analogs (e.g., replacing trifluoromethyl with chloro or methoxy groups) and assess hepatic clearance in microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
